N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloquinazoline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline structure.
Introduction of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: Methoxylation is achieved by reacting the compound with methanol in the presence of a catalyst.
Chlorination: Chlorination is performed using thionyl chloride or similar reagents.
Final Coupling: The final step involves coupling the intermediate with 3-chloro-4-methoxyaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction of the nitro group to an amine is possible using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s triazoloquinazoline core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it could be useful in targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Uniqueness
Compared to similar compounds, N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE stands out due to its triazoloquinazoline core, which imparts unique biological activity. The presence of multiple functional groups also allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6O6S/c1-37-20-9-6-15(10-18(20)27)28-23(34)13-40-26-29-19-12-22(39-3)21(38-2)11-17(19)25-30-24(31-32(25)26)14-4-7-16(8-5-14)33(35)36/h4-12H,13H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRXJMYHEXPZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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